3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea
CAS No.: 2034374-57-5
Cat. No.: VC5036118
Molecular Formula: C19H26N4O2
Molecular Weight: 342.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034374-57-5 |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.443 |
| IUPAC Name | 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(3-phenylpropyl)urea |
| Standard InChI | InChI=1S/C19H26N4O2/c24-19(20-11-6-9-16-7-2-1-3-8-16)22-17-13-21-23(14-17)15-18-10-4-5-12-25-18/h1-3,7-8,13-14,18H,4-6,9-12,15H2,(H2,20,22,24) |
| Standard InChI Key | BLGCXIPQTTVUEB-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea likely involves multiple steps, including the preparation of the pyrazole intermediate and the urea moiety. Common reagents used in similar syntheses include oxan-2-ylmethyl bromide and 1H-pyrazole-4-carboxylic acid derivatives. The reaction conditions may involve solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Biological Activities
While specific biological activities of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea are not detailed in the literature, compounds with similar structures, such as pyrazole derivatives, often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The presence of a urea group may also confer additional biological activities, such as enzyme inhibition.
Comparison with Similar Compounds
Similar compounds, such as those featuring pyrazole and urea moieties, have been studied for their dual inhibitory activities against enzymes like COX-2 and sEH . These compounds often show promising pharmacological profiles, including selective enzyme inhibition and good pharmacokinetics.
Data Table
Given the lack of specific data on 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea, a comparative table with similar compounds can provide context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume